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molecular formula C12H10O2 B1222215 3-Phenoxyphenol CAS No. 713-68-8

3-Phenoxyphenol

Cat. No. B1222215
M. Wt: 186.21 g/mol
InChI Key: HBUCPZGYBSEEHF-UHFFFAOYSA-N
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Patent
US07105577B2

Procedure details

To a stirred solution of 49.5 g (0.45 mol) of resorcinol in 75 ml dry pyridine under nitrogen atmosphere, 16.2 g (0.3 mol) of Sodium methoxide was added. Heating started and methanol fractionally distilled off over a period of 0.5 hr. Bromobenzene, 142 g (0.9 mole) was run in to the reaction mixture followed by 2.2 g, of Cuprous chloride. Reaction mixture heated under reflux for 3–4 hr, pyridine distilled off while the pot temperature rose to 150° C. The residue was poured into 50 ml conc. HCl in 120 ml water and stirred. Organic material extracted in 200 ml benzene followed by washing with 25 ml of 20% HCl. Organic layer extracted with 100 ml of 10% NaOH solution followed by a second extraction With 20 ml of 10% NaOH. The combined aqueous extracts were acidified with, HClconc, liberated m-phenoxy phenol was extracted into benzene (300 ml). From the organic layer benzene was removed by distillation. Crude product purified by filtration over a column of silica.
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.[CH3:9][O-:10].[Na+]>N1C=CC=CC=1>[O:10]([C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=1)[C:9]1[CH:7]=[CH:8][CH:1]=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Sodium methoxide
Quantity
16.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
methanol fractionally distilled off over a period of 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3–4 hr
DISTILLATION
Type
DISTILLATION
Details
pyridine distilled off while the pot temperature
CUSTOM
Type
CUSTOM
Details
rose to 150° C
ADDITION
Type
ADDITION
Details
The residue was poured into 50 ml conc. HCl in 120 ml water
EXTRACTION
Type
EXTRACTION
Details
Organic material extracted in 200 ml benzene
WASH
Type
WASH
Details
by washing with 25 ml of 20% HCl
EXTRACTION
Type
EXTRACTION
Details
Organic layer extracted with 100 ml of 10% NaOH solution
EXTRACTION
Type
EXTRACTION
Details
followed by a second extraction With 20 ml of 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
was extracted into benzene (300 ml)
CUSTOM
Type
CUSTOM
Details
From the organic layer benzene was removed by distillation
FILTRATION
Type
FILTRATION
Details
Crude product purified by filtration over a column of silica

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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